Thio-NADP sodium
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Overview
Description
Thio-NADP sodium, also known as thionicotinamide adenine dinucleotidephosphate sodium salt, is a derivative of nicotinamide adenine dinucleotide phosphate (NADP). This compound is characterized by the presence of a sulfur atom in place of an oxygen atom in the nicotinamide ring. It is commonly used in biochemical research due to its unique properties and interactions with various biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thio-NADP sodium is synthesized through a multi-step chemical process. The synthesis begins with the preparation of thionicotinamide, which is then coupled with adenine dinucleotide phosphate. The reaction typically involves the use of phosphorylating agents and specific catalysts to facilitate the formation of the desired product. The reaction conditions often include controlled temperatures and pH levels to ensure optimal yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and purification systems. The process is carefully monitored to maintain consistency in product quality. The final product is usually obtained in a crystalline form and is subjected to rigorous quality control tests to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Thio-NADP sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which are crucial in many biochemical processes.
Reduction: It can also undergo reduction reactions, where the sulfur atom is reduced to a thiol group.
Substitution: The compound can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used as oxidizing agents.
Reducing Agents: Dithiothreitol (DTT) and other thiol-based reducing agents are frequently used.
Reaction Conditions: These reactions typically occur under controlled pH and temperature conditions to ensure specificity and efficiency.
Major Products Formed: The major products formed from these reactions include various sulfur-containing derivatives and reduced forms of this compound .
Scientific Research Applications
Thio-NADP sodium has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study redox reactions and enzyme kinetics.
Biology: this compound is employed in studies involving cellular metabolism and signal transduction pathways.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the modulation of calcium signaling pathways.
Mechanism of Action
Thio-NADP sodium exerts its effects by interacting with specific molecular targets, such as enzymes and receptors involved in cellular metabolism. The compound can modulate the activity of these targets by altering their redox state or by binding to active sites. One of the key pathways influenced by this compound is the calcium signaling pathway, where it can either stimulate or inhibit calcium release depending on the context .
Comparison with Similar Compounds
Nicotinamide adenine dinucleotide phosphate (NADP): The parent compound of thio-NADP sodium, which lacks the sulfur atom.
Nicotinamide adenine dinucleotide (NAD): Another related compound that plays a crucial role in cellular metabolism.
Uniqueness: this compound is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. This modification allows it to participate in specific redox reactions and interact with molecular targets in ways that its analogs cannot .
Properties
Molecular Formula |
C21H27N7NaO16P3S |
---|---|
Molecular Weight |
781.5 g/mol |
IUPAC Name |
sodium;[(2R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2S,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C21H28N7O16P3S.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(43-45(32,33)34)14(30)11(42-21)6-40-47(37,38)44-46(35,36)39-5-10-13(29)15(31)20(41-10)27-3-1-2-9(4-27)18(23)48;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,48);/q;+1/p-1/t10-,11+,13?,14-,15?,16?,20+,21+;/m0./s1 |
InChI Key |
RFGBSJGYGUYCBT-ZCWSRCCSSA-M |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2C(C([C@@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@@H](C([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=S)N.[Na+] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=S)N.[Na+] |
Origin of Product |
United States |
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